5-(Thiophen-2-yl)naphthalen-2-ol

Inflammation Enzyme Inhibition Leukotriene Biosynthesis

Researchers requiring a reliable negative control for 5-lipoxygenase (5-LOX) assays often face limited availability of validated low-potency standards. This 5-substituted thiophene-naphthol probe addresses that gap with confirmed weak 5-LOX inhibition (IC50 >10,000 nM), providing a >50-fold activity window vs. NDGA. - Validated CYP2C9 inhibitor (IC50 3,500 nM) for ADME-Tox SAR studies on moderate drug interaction liability. - Differentiated 5-isomer with distinct bioactivity from 6-substituted analogs, critical for positional SAR investigations. - Enhanced lipophilicity (LogP 4.27) vs. 2-naphthol, enabling passive membrane permeability and protein binding probe studies.

Molecular Formula C14H10OS
Molecular Weight 226.30 g/mol
CAS No. 211796-83-7
Cat. No. B14254826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)naphthalen-2-ol
CAS211796-83-7
Molecular FormulaC14H10OS
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)C3=CC=CS3
InChIInChI=1S/C14H10OS/c15-11-6-7-12-10(9-11)3-1-4-13(12)14-5-2-8-16-14/h1-9,15H
InChIKeyYCBGVPYCHHUYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-2-yl)naphthalen-2-ol: LOX & CYP450 Inhibitor Profile


5-(Thiophen-2-yl)naphthalen-2-ol (CAS 211796-83-7) is a heterocyclic compound combining a naphthalen-2-ol core with a thiophene substituent at the 5-position. It has been evaluated as a weak inhibitor of human 5-lipoxygenase (5-LOX) with an IC50 >10,000 nM [1] and as a moderate inhibitor of CYP2C9 with an IC50 of 3,500 nM [2]. The compound belongs to a class of naphthalene derivatives that have been claimed as lipoxygenase inhibitors in therapeutic patents [3], positioning it as a research tool for anti-inflammatory and metabolic enzyme studies.

5-LOX Weak Inhibition Context

Reported low-potency inhibition supports use as negative-control reference in enzyme studies.

CYP2C9 Moderate Inhibition Probe

Moderate interaction range supports partial inhibition and DDI screening in ADME-Tox assays.

Pre-functionalized Naphthol Building Block

Thiophene pre-installed at 5-position enables direct diversification into Betti base libraries.

Why 5-(Thiophen-2-yl)naphthalen-2-ol Cannot Be Substituted


Simple naphthol derivatives (e.g., 2-naphthol) lack the thiophene ring necessary for extended π-conjugation and specific enzyme interactions [1]. Positional isomerism dramatically influences bioactivity: the 5-substituted thiophene pattern in this compound yields a distinct inhibition profile compared to the 6-substituted analog, which exhibits more potent antiproliferative effects (IC50 7.1-11.9 µM in HCT-116 cells for derivatives) . Furthermore, computational pharmacophore models for 2-substituted-1-naphthol 5-LOX inhibitors demonstrate that minor structural modifications lead to large differences in predicted activity [2]. Thus, substituting this compound with generic naphthols or alternate positional isomers will invalidate structure-activity relationship (SAR) studies and experimental reproducibility.

Generic naphthol substitution

Simple naphthols lack thiophene conjugation required for specific enzyme interactions, potentially invalidating SAR studies.

Positional isomerism

6-isomer target profile shifts toward cytotoxicity rather than enzyme inhibition; using 6-isomer may alter study endpoints.

Pharmacophore sensitivity

Minor structural changes in 2-substituted-1-naphthol 5-LOX inhibitors are predicted to cause large activity divergence.

5-(Thiophen-2-yl)naphthalen-2-ol: Quantitative Comparative Data


5-LOX Inhibition vs. NDGA Reference

5-(Thiophen-2-yl)naphthalen-2-ol inhibits human recombinant 5-LOX with an IC50 >10,000 nM [1], whereas the reference inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 200 nM under comparable conditions [2]. This >50-fold difference in potency demonstrates that the compound is a weak 5-LOX ligand, unsuitable for potent inhibition but potentially valuable as a negative control or scaffold for optimization.

5-LOX Inhibition
Reported
IC50 >10,000 nM vs NDGA 200 nM
>50-fold lower potency
Supports negative-control selection for 5-LOX assays.
Recombinant enzyme, E. coli; reduction of LTB4/5-HETE.
Inflammation Enzyme Inhibition Leukotriene Biosynthesis

CYP2C9 Inhibition vs. Sulfaphenazole

The compound inhibits CYP2C9 with an IC50 of 3,500 nM (3.5 µM) [1], whereas the selective CYP2C9 inhibitor sulfaphenazole exhibits an IC50 of 290 nM [2]. This ~12-fold lower potency places the compound in the moderate interaction range (IC50 1-10 µM), suggesting potential for drug-drug interaction studies where a weaker inhibitor is desired for titration or partial inhibition experiments.

CYP2C9 Inhibition
Reported
IC50 3,500 nM vs Sulfaphenazole 290 nM
~12-fold lower potency
Supports partial CYP2C9 inhibition in DDI screening.
Liver microsomes; NADPH-dependent assay.
Drug Metabolism Cytochrome P450 ADME-Tox

Positional Isomerism: 5- vs. 6-Substitution Bioactivity

The 6-substituted positional isomer (6-(thiophen-2-yl)naphthalen-2-ol, CAS 583886-92-4) and its derivatives show potent antiproliferative activity with IC50 values ranging from 7.1 µM to 11.9 µM against HCT-116 colorectal carcinoma cells . In contrast, the 5-substituted isomer described here demonstrates weak 5-LOX inhibition and moderate CYP2C9 activity, with no reported direct cytotoxicity. This positional shift fundamentally alters the biological target profile, underscoring that substitution position is a critical determinant of pharmacological activity in naphthol-thiophene hybrids.

Positional Isomer Profile
Class-level
5-isomer: weak 5-LOX / moderate CYP2C9
6-isomer: antiproliferative IC50 7.1–11.9 µM (HCT-116)
Substitution position shifts enzyme vs. cytotoxicity profile.
Class-level inference; verify target-specific assays.
Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

Physicochemical Comparison with 2-Naphthol

5-(Thiophen-2-yl)naphthalen-2-ol exhibits a calculated LogP of 4.27 and a topological polar surface area (PSA) of 48.47 Ų [1]. In comparison, the parent compound 2-naphthol has a LogP of 2.7 and a PSA of 20.23 Ų . The thiophene substitution increases lipophilicity by ~1.6 LogP units and more than doubles the PSA, which is predicted to alter membrane permeability, solubility, and protein binding characteristics. These differences are critical for applications where specific ADME properties are required, such as CNS penetration studies or formulation development.

Physicochemical Shift
Data to verify
LogP 4.27 vs 2.7; PSA 48.47 vs 20.23 Ų
Alters membrane permeability and protein binding prediction.
In silico calculation; experimental ADME confirmation needed.
Drug-Likeness Physicochemical Properties ADME Prediction

Synthetic Utility as Betti Base Precursor

The compound serves as a naphthol component in three-component Betti reactions with aldehydes and amines to form thiophene-containing aminonaphthols (Betti bases). In a representative study, analogous reactions using 2-naphthol and thiophene aldehydes yielded Betti bases with GI50 <10 µg/mL against multiple cancer cell lines, comparable to doxorubicin [1]. While direct data for 5-(thiophen-2-yl)naphthalen-2-ol in this reaction are not yet reported, its structural homology to active naphthol substrates positions it as a viable scaffold for generating novel Betti base libraries with potentially enhanced or divergent activities due to the pre-installed 5-thiophene substituent.

Betti Base Precursor
Data to verify
Pre-functionalized naphthol with 5-thiophene
Enables one-step diversification into aminonaphthol libraries.
Analogous reactions reported; verify reactivity.
Synthetic Chemistry Multicomponent Reactions Betti Base

Optimal Research Applications for 5-(Thiophen-2-yl)naphthalen-2-ol


5-LOX Inhibition Negative Control

Due to its weak 5-LOX inhibition (IC50 >10,000 nM) [1], this compound is ideally suited as a negative control or low-potency reference in enzymatic assays, providing a baseline for distinguishing true inhibitors from non-specific or weakly active compounds. Its >50-fold lower potency compared to NDGA [2] ensures a clear activity window for assay validation.

CYP2C9 Inhibitor for DDI and Metabolism Studies

With an IC50 of 3,500 nM against CYP2C9 [1], the compound falls within the moderate interaction range (1-10 µM), making it suitable for ADME-Tox screening where partial enzyme inhibition is required, such as assessing the impact of weak inhibitors on co-administered drug metabolism or establishing structure-activity relationships for CYP2C9 liability.

SAR Exploration of Positional Isomers

The distinct biological profile of the 5-substituted isomer compared to the 6-substituted analog (antiproliferative IC50 7.1-11.9 µM) [1] positions this compound as a key comparator in SAR studies investigating how thiophene substitution position modulates target engagement and cellular activity in naphthol-based probes.

Lipophilic Probe for ADME Profiling

The compound's enhanced lipophilicity (LogP 4.27) and increased polar surface area (48.47 Ų) relative to 2-naphthol (LogP 2.7, PSA 20.23 Ų) [1] make it a valuable probe for studying the effects of thiophene substitution on passive membrane permeability, plasma protein binding, and cellular uptake in ADME model systems.

Application
Selection Property
Validation Focus
5-LOX Low-Potency Reference Studies
Weak Inhibition Profile (low-potency range)
Assay window separation from potent inhibitors
CYP2C9 Partial Inhibition Screening
Moderate Interaction Range (low micromolar)
DDI liability and partial enzyme blockade
Positional Isomer SAR Comparator
5- vs. 6-Substitution Target Profile
Enzyme inhibition vs. cytotoxicity engagement
Lipophilic ADME Probe
Enhanced LogP and PSA vs. 2-Naphthol
Membrane permeability and protein binding prediction

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19 linked technical documents
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